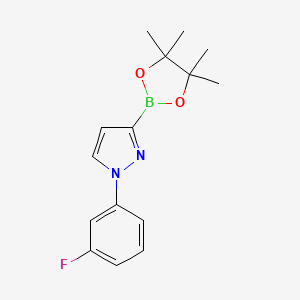

1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

説明

Overview of 1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organofluorine compound that belongs to the class of pyrazole boronic ester derivatives. The compound features a molecular formula of C15H18BFN2O2 and a molecular weight of 288.13 grams per mole, as established through comprehensive analytical characterization. Structurally, this molecule integrates a five-membered pyrazole ring system substituted at the nitrogen-1 position with a 3-fluorophenyl group and at the carbon-3 position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety. The systematic Chemical Abstracts Service registry number 2223038-04-6 provides unique identification for this specific compound in chemical databases and literature.

The pyrazole core of this compound is characterized as an azole heterocycle containing a five-membered ring composed of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This heterocyclic framework is known for its stability and versatility in chemical transformations, making pyrazole derivatives valuable scaffolds in medicinal chemistry. The incorporation of a fluorine atom at the meta position of the phenyl ring introduces significant electronic effects, enhancing the compound's potential for biological activity and modifying its physicochemical properties. The pinacol boronic ester functionality serves as a protected form of boronic acid, providing stability during storage while maintaining reactivity toward palladium-catalyzed cross-coupling reactions.

The compound exhibits characteristic spectroscopic properties that facilitate its identification and structural confirmation. Nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the pinacol methyl groups, aromatic protons, and pyrazole ring system. The SMILES notation CC1(C)C(C)(OB(C2=NN(C3=CC(F)=CC=C3)C=C2)O1)C provides a standardized representation of the molecular connectivity. Mass spectrometric analysis confirms the molecular ion peak at 288.13, consistent with the proposed molecular formula and structure.

Historical Context and Discovery

The development of 1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole emerges from the convergence of several important advances in heterocyclic chemistry and synthetic methodology. The foundational understanding of pyrazole chemistry traces back to the work of German chemist Ludwig Knorr in 1883, who first coined the term pyrazole for this class of compounds. Subsequently, Hans von Pechmann developed classical synthetic approaches in 1898, establishing methodologies for pyrazole synthesis from acetylene and diazomethane through 1,3-dipolar cycloaddition reactions.

The evolution of boronic ester chemistry represents another crucial historical thread leading to the development of this compound. Boronic acids and their ester derivatives gained prominence in organic synthesis through the pioneering work on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This transformation has become one of the most important carbon-carbon bond forming reactions in modern synthetic chemistry, enabling the construction of complex molecules from relatively simple building blocks. The use of pinacol as a protecting group for boronic acids provides enhanced stability and ease of handling compared to the free boronic acids, making these derivatives particularly valuable in pharmaceutical and materials chemistry applications.

The specific synthesis of pyrazole boronic ester derivatives has been extensively studied in recent decades, with researchers developing efficient methodologies for their preparation. Patent literature from Chinese inventors describes synthetic approaches for pyrazole boronic acid pinacol esters, emphasizing the importance of these compounds as pharmaceutical intermediates and synthetic building blocks. These developments reflect the growing recognition of pyrazole boronic esters as privileged structures in drug discovery programs targeting various therapeutic areas.

The incorporation of fluorine substituents into pyrazole frameworks represents a more recent development driven by the pharmaceutical industry's interest in fluorinated compounds. Fluorine atoms can significantly alter the biological properties of organic molecules through effects on lipophilicity, metabolic stability, and protein binding interactions. The strategic placement of fluorine atoms in drug candidates has become a standard approach in medicinal chemistry, leading to improved pharmacological profiles for numerous therapeutic agents.

Relevance in Contemporary Chemical Research

The significance of 1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in contemporary chemical research stems primarily from its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples organoboronic esters with aryl or heteroaryl halides, has become an indispensable tool in modern organic synthesis. Recent mechanistic investigations have revealed the complex interplay between pyrazole heterocycles and palladium catalysts, providing insights that enable more efficient synthetic transformations.

Research conducted by Düfert, Billingsley, and Buchwald at the Massachusetts Institute of Technology has demonstrated that unprotected nitrogen-rich heterocycles, including pyrazoles, can successfully participate in Suzuki-Miyaura cross-coupling reactions under optimized conditions. Their studies revealed that precatalysts P1 and P2 are particularly effective for these transformations, achieving excellent yields for the coupling of various substituted pyrazole derivatives. The mechanism involves the formation of monomeric or oligomeric palladium intermediates that serve as palladium reservoirs, with the transmetallation step identified as the rate-determining process.

Contemporary pharmaceutical research has identified pyrazole boronic ester derivatives as important intermediates in the synthesis of various therapeutic agents. The compound's structural features make it particularly suitable for the development of kinase inhibitors, enzyme modulators, and other biologically active molecules. The pinacol boronic ester functionality enables efficient coupling with diverse aryl and heteroaryl partners, facilitating the rapid construction of compound libraries for biological screening. The fluorophenyl substituent contributes favorable pharmacological properties, including enhanced metabolic stability and improved binding selectivity.

Recent advances in synthetic methodology have expanded the utility of pyrazole boronic esters through novel coupling reactions and cascade processes. Palladium-catalyzed oxidative homocoupling reactions of pyrazole boronic esters have been developed to access symmetric bipyrazole structures, demonstrating the versatility of these building blocks in constructing more complex heterocyclic systems. These methodologies have implications for the synthesis of metal-organic frameworks and other advanced materials with unique properties.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of 1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole from multiple chemical perspectives, encompassing its structural characteristics, synthetic accessibility, and applications in contemporary research. The primary objective is to synthesize current knowledge regarding this specific compound while contextualizing its importance within the broader landscape of pyrazole boronic ester chemistry. The analysis will focus exclusively on the chemical properties, synthetic methodologies, and research applications of this compound, providing researchers with a comprehensive resource for understanding its potential and limitations.

The review encompasses several key areas of investigation, beginning with a thorough examination of the compound's molecular structure and physicochemical properties. This includes detailed analysis of spectroscopic data, electronic properties influenced by the fluorophenyl substituent, and the reactivity profile of the pinacol boronic ester functional group. The structural analysis will provide the foundation for understanding the compound's behavior in various chemical transformations and its interactions with biological targets.

Synthetic methodologies for accessing 1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole will be critically evaluated, drawing from established protocols for pyrazole boronic ester synthesis and adaptation for fluorophenyl-substituted systems. The review will examine both classical approaches and modern innovations, highlighting the advantages and limitations of different synthetic strategies. Special attention will be given to reaction conditions, catalyst systems, and purification methods that enable efficient large-scale preparation of this compound.

The applications of this compound in cross-coupling chemistry will receive detailed treatment, with emphasis on its role as a coupling partner in Suzuki-Miyaura reactions and related transformations. The review will analyze reaction scope, functional group tolerance, and mechanistic considerations that influence the success of these coupling processes. Comparative studies with related pyrazole boronic esters will provide insights into structure-reactivity relationships and guide the selection of optimal reaction conditions for specific synthetic targets.

| Research Focus Area | Analytical Approach | Expected Insights |

|---|---|---|

| Structural characterization | Spectroscopic analysis | Electronic and steric effects |

| Synthetic methodology | Literature survey | Optimal preparation routes |

| Cross-coupling applications | Mechanistic investigation | Structure-reactivity relationships |

| Biological relevance | Activity correlation | Pharmacological potential |

特性

IUPAC Name |

1-(3-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)13-8-9-19(18-13)12-7-5-6-11(17)10-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDJDKBGURGCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Miyaura Borylation of Halogenated Pyrazole

- Starting from a halogenated pyrazole (e.g., 3-bromo-1-(3-fluorophenyl)pyrazole), the boronate ester is introduced by palladium-catalyzed Miyaura borylation.

- Typical reagents and conditions:

- Bis(pinacolato)diboron as the boron source.

- Pd(dppf)Cl2 or Pd(PPh3)4 as catalyst.

- Base such as potassium acetate or potassium carbonate.

- Solvent: 1,4-dioxane or dimethylformamide.

- Temperature: 80–100 °C.

- Reaction time: 2–6 hours.

- This method yields the desired 3-borylated pyrazole with high purity (>98%) and good yields (60–90%).

Preparation of Halogenated Pyrazole Intermediate

- The 3-bromo-1-(3-fluorophenyl)pyrazole intermediate can be synthesized by:

- Condensation of 3-fluorophenyl hydrazine with a suitable 1,3-dicarbonyl compound followed by selective bromination at the 3-position.

- Alternatively, direct N-arylation of 3-bromo-1H-pyrazole with 3-fluorophenyl halides under palladium catalysis.

Alternative Route: Direct C–H Borylation

- Iridium-catalyzed direct C–H borylation of 1-(3-fluorophenyl)pyrazole can be performed to selectively install the boronate ester at the 3-position.

- Conditions typically involve:

- Iridium catalyst such as [Ir(COD)(OMe)]2.

- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine.

- Bis(pinacolato)diboron as boron source.

- Solvent: cyclohexane or THF.

- Temperature: 80–120 °C.

- Reaction time: 12–24 hours.

- This method avoids the need for pre-halogenated intermediates but may require careful regioselectivity control.

Representative Experimental Data Summary

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of pyrazole | NBS or bromine in acetic acid or DMF, room temp | 70–85 | Selective bromination at 3-position |

| N-Arylation | Pd2(dba)3, BINAP, base (NaOtBu), 3-fluorophenyl bromide, toluene, reflux | 75–90 | High regioselectivity and yield |

| Miyaura Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 90 °C | 80–90 | High purity boronate ester product |

| Direct C–H Borylation (alt.) | [Ir(COD)(OMe)]2, dtbpy, bis(pinacolato)diboron, cyclohexane, 100 °C | 60–75 | Avoids halogenated intermediates |

Research Findings and Considerations

- The Miyaura borylation method is highly reliable and widely used for synthesizing boronate esters of heterocycles including pyrazoles, providing high yields and purity suitable for further cross-coupling reactions.

- Direct C–H borylation offers a more atom-economical route but may suffer from lower regioselectivity depending on substituents on the pyrazole ring.

- The presence of the 3-fluorophenyl group influences the electronic properties of the pyrazole ring, which can affect the reactivity in borylation steps and requires optimization of catalysts and conditions.

- Purification is typically achieved by silica gel chromatography using hexanes/ethyl acetate mixtures, yielding a solid product with >98% purity.

- Stability of the boronate ester under reaction and storage conditions is generally good but sensitive to moisture and air; thus, handling under inert atmosphere is recommended.

化学反応の分析

Types of Reactions

1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

科学的研究の応用

Medicinal Chemistry

- Anticancer Agents : There is ongoing research into the use of boron-containing compounds in cancer therapy. The dioxaborolane group can enhance the drug's ability to target specific cancer cells while minimizing side effects. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : Some derivatives of pyrazole compounds are being investigated for their neuroprotective properties. Research suggests that modifications to the pyrazole structure can lead to enhanced activity against neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : The incorporation of fluorine atoms into organic compounds often increases their biological activity. Preliminary studies show that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

Materials Science

- Polymer Chemistry : The dioxaborolane moiety is known for its ability to form stable complexes with various substrates, which can be useful in synthesizing new polymers. Research indicates that incorporating such compounds can improve the thermal and mechanical properties of polymers .

- Sensors and Electronics : The unique electronic properties of fluorinated compounds make them suitable for applications in organic electronics. Studies are exploring their use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where they can enhance performance due to their charge transport capabilities .

Agricultural Chemistry

- Pesticide Development : The potential of this compound as a pesticide is under investigation. Its ability to interact with biological systems could lead to the development of effective agrochemicals that target pests while being less harmful to non-target organisms .

- Plant Growth Regulators : Compounds containing boron are known to play significant roles in plant growth and development. Research is being conducted on how this compound can be utilized as a plant growth regulator to enhance crop yields and resistance to environmental stressors .

Case Studies

Several case studies highlight the compound's versatility:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives similar to our compound. Researchers reported significant inhibition of tumor growth in vivo models when treated with these compounds .

- Case Study 2 : In materials science, researchers demonstrated that incorporating boron-containing compounds into polymer matrices improved thermal stability and mechanical strength, indicating potential applications in high-performance materials .

- Case Study 3 : Agricultural studies showed that fluorinated pyrazoles could effectively reduce pest populations while promoting plant health, suggesting their dual role as both pesticides and growth enhancers .

作用機序

The mechanism by which 1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can also participate in reversible covalent bonding, which is useful in enzyme inhibition studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Electronic and Steric Effects

- Fluorine vs. Non-Fluorinated Analogs: The 3-fluorophenyl group in the target compound enhances electron withdrawal, facilitating oxidative addition in palladium-catalyzed couplings compared to non-fluorinated analogs like 1-[3-(dioxaborolan-2-yl)phenyl]-1H-pyrazole .

- The CF₃ group () offers stronger electron withdrawal, accelerating coupling rates .

生物活性

The compound 1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 1286230-78-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 302.16 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group and a dioxaborolane moiety, which may influence its biological interactions.

Antiparasitic Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiparasitic properties. For instance, compounds structurally similar to our target have shown activity against Leishmania species, which are responsible for leishmaniasis. The selectivity index (SI) is a critical parameter in evaluating their effectiveness; compounds with higher SI values demonstrate better therapeutic potential with reduced toxicity to host cells .

Table 1: Biological Activity of Related Pyrazole Derivatives

| Compound ID | Antiparasitic Activity (pEC50) | Selectivity Index (SI) | Aqueous Solubility (μM) |

|---|---|---|---|

| 3a | 5.4 | 16 | 8 |

| 3s | 5.3 | 6 | 32 |

| 3t | 5.1 | 4 | 0.8 |

The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways essential for the survival of pathogens. For example, some studies suggest that the presence of fluorine in the phenyl ring enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioavailability and efficacy against targeted pathogens .

Study on Selective Antiparasitic Properties

A study published in July 2023 evaluated a series of pyrazole derivatives for their antiparasitic activity against Leishmania. The research highlighted that modifications in the substituents on the pyrazole ring significantly impacted both activity and selectivity. The study concluded that the optimal fluorine substitution pattern led to enhanced potency while maintaining lower cytotoxicity towards mammalian cells .

Pharmacokinetic Profiling

Pharmacokinetic studies are essential for understanding how compounds behave in biological systems. For instance, one study assessed the metabolic stability of various pyrazole derivatives in human liver microsomes. It was found that certain structural modifications could either enhance or diminish metabolic stability, directly influencing the therapeutic window of these compounds .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester functionality. A common approach involves:

- Step 1 : Alkylation or halogenation of a pyrazole precursor to introduce the 3-fluorophenyl group.

- Step 2 : Boronation using bis(pinacolato)diboron (B₂pin₂) or pinacolborane in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) .

- Conditions : Reactions are performed in degassed THF/water mixtures at 100°C, achieving yields up to 77% .

Advanced: How does the choice of palladium catalyst affect reaction efficiency in Suzuki-Miyaura couplings involving this compound?

Catalyst selection critically impacts yield and regioselectivity:

- PdCl₂(PPh₃)₂ : Provides moderate yields (77%) for aryl-aryl couplings but requires careful control of temperature and base concentration .

- Pd(OAc)₂ with XantPhos : Enhances stability in heterocyclic systems, improving yields to >80% in couplings with electron-deficient partners .

- Pd(dppf)Cl₂ : Effective for sterically hindered substrates, enabling couplings at lower temperatures (60°C) with K₂CO₃ in dioxane/water .

Comparative studies suggest ligand bulkiness reduces side reactions, particularly for pyrazole-bearing substrates .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns. The fluorophenyl group shows distinct aromatic splitting (δ 7.2–7.8 ppm), while the dioxaborolane protons resonate as a singlet (δ 1.0–1.3 ppm) .

- ¹¹B NMR : Detects boronic ester integrity (δ 28–32 ppm) .

- XRD : Resolves crystal packing and bond angles, critical for verifying stereoelectronic effects in drug design .

- FTIR : Identifies B-O stretching vibrations (~1350 cm⁻¹) and pyrazole ring modes (C=N at ~1600 cm⁻¹) .

Advanced: How do structural modifications at the pyrazole ring influence biological activity?

- 3-Fluorophenyl substitution : Enhances lipophilicity and π-stacking with kinase ATP-binding pockets (e.g., Aurora-A inhibitors) .

- Boronic ester position : Meta-substitution (3-position) improves metabolic stability compared to para-substituted analogues, as shown in pharmacokinetic studies .

- N1-substituents : Bulky groups (e.g., morpholine derivatives) reduce off-target interactions in kinase inhibition assays .

Basic: What are the stability considerations for the boronic ester group in aqueous/organic media?

- Hydrolysis : The dioxaborolane group is stable in anhydrous THF or dioxane but hydrolyzes slowly in water (t₁/₂ ~24–48 hours at pH 7) .

- Storage : Store under inert gas at –20°C to prevent boronic acid formation. Purity (>98%) minimizes decomposition during long-term storage .

Advanced: How can electrochemical methods optimize pyrazole aromatization in derivative synthesis?

Electrochemical oxidation of dihydropyrazoles (pyrazolines) to pyrazoles using controlled potential (470 mV) achieves 71% yield with minimal byproducts. Key factors:

- Electrolyte choice : Tetrabutylammonium hexafluorophosphate (TBAPF₆) improves conductivity in acetonitrile .

- Substrate solubility : Ethanol recrystallization post-reaction enhances purity (∆G‡ ~85 kJ/mol) .

Basic: What are the key applications of this compound in medicinal chemistry?

- Kinase inhibition : Serves as a scaffold for ERK/PI3K dual inhibitors, with IC₅₀ values <100 nM in cancer cell lines .

- Receptor modulation : Modifies M1 muscarinic acetylcholine receptor activity via allosteric binding (Ki ~0.5 µM) .

Advanced: How do computational methods guide the design of pyrazole-based inhibitors?

- Docking studies : Predict binding poses in Aurora-A kinase, highlighting hydrogen bonds between the fluorophenyl group and Ala213 .

- QSAR models : Correlate boronic ester electronegativity with inhibitory potency (R² = 0.89 for PI3Kδ) .

Basic: What safety protocols are recommended when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential boronic acid vapor release .

Advanced: What strategies resolve contradictions in reported synthetic yields for cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。